molecular formula C15H11Cl3O3 B1452025 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160251-01-3

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No.: B1452025
CAS No.: 1160251-01-3
M. Wt: 345.6 g/mol
InChI Key: BIWYMEPBMCNRSC-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride is a chemical compound with the molecular formula C15H11Cl3O3 and a molecular weight of 345.61 g/mol . It is used in various scientific research applications, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a dichlorobenzyl group and a methoxybenzoyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride typically involves the reaction of 2,6-dichlorobenzyl alcohol with 3-methoxybenzoyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. The industrial production process typically includes steps such as purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride is unique due to its combination of a dichlorobenzyl group and a methoxybenzoyl chloride group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific research applications .

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3O3/c1-20-13-7-2-4-9(15(18)19)14(13)21-8-10-11(16)5-3-6-12(10)17/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWYMEPBMCNRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=CC=C2Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201196454
Record name 2-[(2,6-Dichlorophenyl)methoxy]-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160251-01-3
Record name 2-[(2,6-Dichlorophenyl)methoxy]-3-methoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160251-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,6-Dichlorophenyl)methoxy]-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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